Isotope labelled derivative of Estradiol. Estradiol is the major estrogen secreted by the premenopausal ovary. Estrogens direct the development of the female genotype in embryogenesis and at puberty.
17-beta-Estradiol-13C2
CAS No.: 82938-05-4
Cat. No.: VC0196599
Molecular Formula: C18H24O2
Molecular Weight: 274.37
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 82938-05-4 |
---|---|
Molecular Formula | C18H24O2 |
Molecular Weight | 274.37 |
Appearance | White Solid |
Chemical Properties and Structure
Basic Chemical Information
The following table summarizes the key chemical properties of 17-beta-Estradiol-13C2:
Property | Value |
---|---|
Common Name | 17-beta-Estradiol-13C2 |
CAS Number | 82938-05-4 |
Molecular Formula | C18H24O2 (with two 13C atoms) |
Molecular Weight | 274.367 g/mol |
Density | 1.2±0.1 g/cm³ |
Exact Mass | 274.184326 |
Index of Refraction | 1.599 |
The compound features a tetracyclic structure characteristic of steroid hormones, with hydroxyl groups at positions 3 and 17, and the two 13C atoms integrated at positions 3 and 4 in the A-ring .
Nomenclature and Synonyms
17-beta-Estradiol-13C2 is known by several systematic and common names in scientific literature:
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(3,4-13C2)-1,3,5(10)-Estratriene-3,17β-diol
-
(17β)-(3,4-13C)Estra-1,3,5(10)-triene-3,17-diol
These nomenclature variations reflect different systematic approaches to describing the position of the 13C atoms within the molecular structure.
Synthesis Methods
The preparation of 17-beta-Estradiol-13C2 involves specialized synthetic procedures that incorporate 13C-labeled precursors into the steroid framework. The synthesis typically follows established organic chemistry protocols with modifications to accommodate the isotopically labeled starting materials.
Synthetic Pathway
One documented synthesis method involves the following key steps:
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Preparation of A-ring enollactones derived from 3-oxo-4-estren-17 beta-yl benzoate
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Condensation with [1,2-13C2]acetyl chloride to yield intermediate compounds
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Cyclization of the acetyl enollactone in acetic acid to form [3,4-13C2] 3-oxo-4-estren-17beta-yl benzoate
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Aromatization and hydrolysis to produce the final [3,4-13C2] estradiol-17 beta
This multi-step process ensures the specific incorporation of 13C atoms at positions 3 and 4 in the estradiol structure, resulting in a precisely labeled molecule that maintains the stereochemical configuration of natural estradiol.
An alternative synthetic route involves cyclization of the labeled intermediate with base to afford [3,4-13C2]-oxo-4-estren-17 beta-ol directly, which can then be oxidized and aromatized to yield [3,4-13C2] estrone, another important estrogen that can be converted to estradiol .
Applications in Research and Medicine
The unique properties of 17-beta-Estradiol-13C2 make it valuable for various scientific and medical applications, particularly in analytical chemistry, pharmacokinetics, and diagnostic imaging.
Analytical and Quantitative Applications
As an isotopically labeled compound, 17-beta-Estradiol-13C2 serves as:
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An internal standard for quantitative analysis of estradiol in biological samples
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A tracer for metabolic studies to elucidate estradiol metabolism pathways
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A reference standard for analytical method development and validation
The distinct mass signature provided by the 13C atoms enables precise detection and quantification using mass spectrometry techniques, even in complex biological matrices where conventional estradiol may be difficult to distinguish from endogenous sources.
Comparison with Conventional Estradiol
Understanding the differences and similarities between 17-beta-Estradiol-13C2 and conventional estradiol provides important context for researchers working with these compounds.
Structural Comparison
Property | 17-beta-Estradiol-13C2 | Conventional Estradiol |
---|---|---|
CAS Number | 82938-05-4 | 50-28-2 |
Molecular Weight | 274.367 g/mol | 272.38 g/mol |
Molecular Formula | C18H24O2 (with two 13C atoms) | C18H24O2 (all 12C) |
Isotopic Composition | Contains two 13C atoms at positions 3 and 4 | Contains only natural abundance isotopes |
The slight difference in molecular weight (approximately 2 atomic mass units) results from the substitution of two 12C atoms with 13C atoms .
Functional Differences
From a biological perspective, 17-beta-Estradiol-13C2 exhibits virtually identical functional properties to conventional estradiol:
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Same binding affinity for estrogen receptors
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Equivalent hormonal activities
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Similar pharmacokinetic properties, excluding mass spectrometric detection characteristics
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Identical therapeutic applications and physiological effects
The primary difference lies in analytical detection methods, where the isotopic labeling provides distinct advantages for quantitative analysis and metabolic tracking.
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